molecular formula C11H12Cl2O4S B11698224 Benzyl 3-[(dichloromethyl)sulfonyl]propanoate

Benzyl 3-[(dichloromethyl)sulfonyl]propanoate

Cat. No.: B11698224
M. Wt: 311.2 g/mol
InChI Key: QNNUFGTZOSLNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-dichloromethanesulfonylpropanoate: is an organic compound with the molecular formula C11H12Cl2O4S It is a derivative of propanoic acid, featuring a benzyl group and a dichloromethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 3-dichloromethanesulfonylpropanoate typically involves the reaction of benzyl alcohol with 3-dichloromethanesulfonylpropanoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.

Industrial Production Methods: Industrial production of benzyl 3-dichloromethanesulfonylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of photochemical methods, such as photochemical benzylic bromination, can also be employed to achieve high purity and selectivity in the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-dichloromethanesulfonylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the dichloromethanesulfonyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted benzyl propanoates.

Scientific Research Applications

Chemistry: Benzyl 3-dichloromethanesulfonylpropanoate is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfonyl-containing compounds.

Industry: In the industrial sector, benzyl 3-dichloromethanesulfonylpropanoate is used in the production of specialty chemicals and materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of benzyl 3-dichloromethanesulfonylpropanoate involves its interaction with molecular targets through its sulfonyl and benzyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, thereby modulating their activity. The pathways involved may include sulfonylation reactions, where the sulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or thiols .

Comparison with Similar Compounds

  • Benzyl 3-chloromethanesulfonylpropanoate
  • Benzyl 3-bromomethanesulfonylpropanoate
  • Benzyl 3-iodomethanesulfonylpropanoate

Uniqueness: Benzyl 3-dichloromethanesulfonylpropanoate is unique due to the presence of two chlorine atoms in the sulfonyl group, which enhances its reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .

Properties

Molecular Formula

C11H12Cl2O4S

Molecular Weight

311.2 g/mol

IUPAC Name

benzyl 3-(dichloromethylsulfonyl)propanoate

InChI

InChI=1S/C11H12Cl2O4S/c12-11(13)18(15,16)7-6-10(14)17-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2

InChI Key

QNNUFGTZOSLNLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCS(=O)(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.